molecular formula C11H11N5 B15060179 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine

3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B15060179
M. Wt: 213.24 g/mol
InChI Key: RILNXHBAMSHNCX-UHFFFAOYSA-N
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Description

3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that features both benzimidazole and pyrazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine typically involves the formation of the benzimidazole ring followed by the construction of the pyrazole moiety. One common method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate reagents in the presence of a base such as KOH in DMSO solvent at elevated temperatures . Another method employs palladium-catalyzed oxidative annulation reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like NaBH4.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole and pyrazole rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzimidazole and pyrazole derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific pathways by binding to active sites or altering the conformation of target proteins. For example, it may block signal reception at the level of PqsR, leading to reduced transcription of certain genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine stands out due to its unique combination of benzimidazole and pyrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H11N5/c1-16-6-7(12)10(15-16)11-13-8-4-2-3-5-9(8)14-11/h2-6H,12H2,1H3,(H,13,14)

InChI Key

RILNXHBAMSHNCX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=NC3=CC=CC=C3N2)N

Origin of Product

United States

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